Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a formyl group attached to a cyclopropyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Attachment of the Cyclopropyl Ring: The cyclopropyl ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Tert-butyl 4-(2-carboxycyclopropyl)piperidine-1-carboxylate
Reduction: Tert-butyl 4-(2-hydroxycyclopropyl)piperidine-1-carboxylate
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate is unique due to the presence of the formyl group attached to a cyclopropyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H23NO3
- Molecular Weight : 253.34 g/mol
- CAS Number : 1824423-14-4
The compound features a piperidine ring substituted with a tert-butyl group and a cyclopropyl formyl moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, potentially useful in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anti-inflammatory Research :
-
Neuroprotective Effects :
- A recent study explored the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce neuronal cell death, indicating potential applications in treating neurodegenerative disorders .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C14H23NO3 | Antimicrobial, Anti-inflammatory |
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | C16H22FNO3 | Anticancer properties |
Tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate | C15H25N2O3 | Analgesic effects |
This table highlights the diversity of biological activities among similar compounds, emphasizing the potential unique applications of this compound.
Properties
IUPAC Name |
tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)12-8-11(12)9-16/h9-12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFBGDRHLLKZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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